N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide
CAS No.:
Cat. No.: VC20264857
Molecular Formula: C51H75N15O6
Molecular Weight: 994.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C51H75N15O6 |
|---|---|
| Molecular Weight | 994.2 g/mol |
| IUPAC Name | N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C51H75N15O6/c1-46(2,3)22-31(67)52-40-58-37(59-41(64-40)53-32(68)23-47(4,5)6)28-19-29(38-60-42(54-33(69)24-48(7,8)9)65-43(61-38)55-34(70)25-49(10,11)12)21-30(20-28)39-62-44(56-35(71)26-50(13,14)15)66-45(63-39)57-36(72)27-51(16,17)18/h19-21H,22-27H2,1-18H3,(H2,52,53,58,59,64,67,68)(H2,54,55,60,61,65,69,70)(H2,56,57,62,63,66,71,72) |
| Standard InChI Key | KCUSLCXZNABHBC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CC(=O)NC1=NC(=NC(=N1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)NC(=O)CC(C)(C)C)NC(=O)CC(C)(C)C)C4=NC(=NC(=N4)NC(=O)CC(C)(C)C)NC(=O)CC(C)(C)C)NC(=O)CC(C)(C)C |
Introduction
Synthesis Pathway
While no specific synthesis pathway for this compound is directly available in the provided data, its structure suggests it could be synthesized through:
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Stepwise Functionalization of Triazine Rings:
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Starting with cyanuric chloride (a common triazine precursor), successive substitutions with amines can introduce the butanoylamino groups.
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Phenyl Bridge Formation:
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A coupling reaction (e.g., Suzuki or Ullmann coupling) could link the triazine units via the phenyl group.
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Final Amidation:
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Introduction of the terminal butanamide group through an amidation reaction.
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Potential Applications
Given its structural complexity and functional groups, this compound may have applications in fields such as:
Pharmaceutical Chemistry
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Drug Design: The triazine core is often used in pharmaceuticals for its bioactivity. This compound might act as a scaffold for enzyme inhibitors or receptor modulators.
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Hydrophobic Interactions: The bulky substituents may facilitate binding to hydrophobic pockets in biological targets.
Material Science
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Polymer Precursors: Triazines are used in high-performance polymers due to their thermal stability.
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Dyes or Pigments: Aromatic compounds with extended conjugation can exhibit chromophoric properties.
Challenges and Limitations
Despite its potential, the compound's large size and hydrophobicity could pose challenges:
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Solubility Issues: Poor water solubility may limit its biological applications unless modified.
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Synthetic Complexity: Multi-step synthesis with precise control over regioselectivity would be required.
Research Directions
To fully explore this compound's potential:
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Computational Studies:
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Molecular docking simulations can predict interactions with biological targets.
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Density functional theory (DFT) calculations can provide insights into electronic properties.
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Experimental Validation:
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Synthesis followed by characterization using NMR, IR, and mass spectrometry.
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Biological assays to evaluate pharmacological activity.
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